N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide
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Overview
Description
N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide is a complex organic compound that features both indole and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid with 2-aminoethyl-1H-indole-5-carboxamide under specific conditions. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 1-(4-fluorophenyl)-5-hydroxypyrrolidine derivatives.
Substitution: Formation of 4-substituted phenyl derivatives.
Scientific Research Applications
N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. For instance, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, leading to altered cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-2-(tetrahydropyrimidin-2(1H)-ylidene)ethanone
- 1-(4-fluorophenyl)-2,2-dihydroxyethanone
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide is unique due to its specific combination of indole and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H21FN4O3 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C22H21FN4O3/c23-17-2-4-18(5-3-17)27-13-16(12-20(27)28)22(30)26-10-9-25-21(29)15-1-6-19-14(11-15)7-8-24-19/h1-8,11,16,24H,9-10,12-13H2,(H,25,29)(H,26,30) |
InChI Key |
FLDRDPBWCZUHFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCNC(=O)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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